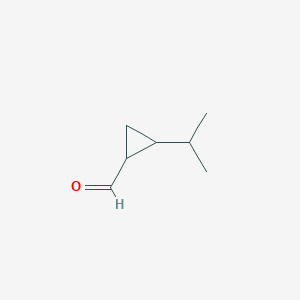

2-(Propan-2-YL)cyclopropane-1-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12O |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

2-propan-2-ylcyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C7H12O/c1-5(2)7-3-6(7)4-8/h4-7H,3H2,1-2H3 |

InChI Key |

SWHZPGHARYLCBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC1C=O |

Origin of Product |

United States |

Stereoselective Synthesis of 2 Propan 2 Yl Cyclopropane 1 Carbaldehyde and Its Derivatives

Asymmetric Cyclopropanation Strategies for Enantioenriched Cyclopropane (B1198618) Rings

The formation of an enantioenriched cyclopropane ring is the crucial step in synthesizing specific stereoisomers of the target compound. The primary approaches involve catalytic reactions or the temporary incorporation of a chiral molecule.

Catalytic Methods (e.g., Chemoenzymatic, Transition-Metal Catalysis)

Modern organic synthesis frequently employs catalytic methods to achieve high levels of stereoselectivity. Transition-metal catalysis, using metals like rhodium, copper, or cobalt, is a powerful tool for cyclopropanation. mdpi.com These catalysts are often paired with chiral ligands that create a chiral environment around the metal center, influencing the facial selectivity of the carbene addition to an alkene. For the synthesis of a 2-isopropyl substituted cyclopropane, the alkene precursor would be 3-methyl-1-butene. The choice of metal and ligand is critical for achieving high diastereoselectivity and enantioselectivity. rochester.edu

Chemoenzymatic strategies represent another advanced approach, utilizing engineered enzymes or proteins, such as myoglobin or cytochrome P450 variants, to catalyze carbene transfer reactions. rochester.edu These biocatalysts can offer exceptional levels of selectivity under mild reaction conditions, though their application to specific, non-natural targets like 2-(propan-2-yl)cyclopropane-1-carbaldehyde would require specific enzyme engineering and development.

Chiral Auxiliary and Ligand-Controlled Approaches

An alternative to chiral catalysis is the use of a chiral auxiliary. wikipedia.org In this strategy, an achiral starting material is covalently bonded to a chiral molecule (the auxiliary). wikipedia.org The auxiliary then directs the stereochemistry of subsequent reactions, such as cyclopropanation. unl.pt After the desired stereocenter is set, the auxiliary is cleaved from the molecule and can often be recovered. wikipedia.org Evans oxazolidinones are a common class of chiral auxiliaries used in various asymmetric transformations, including those that could precede or follow a cyclopropanation step.

A notable method involves a temporary stereocenter approach, where an aldol (B89426) reaction with a chiral auxiliary is followed by a directed cyclopropanation and a final retro-aldol reaction to yield an enantiopure cyclopropane-carboxaldehyde. nih.govrsc.orgresearchgate.net This strategy combines the reliability of chiral auxiliaries with substrate-directed reactions to achieve high stereocontrol. nih.govrsc.org

Installation and Stereocontrol of the Aldehyde Group

Once the 2-isopropylcyclopropane core is formed, the aldehyde group must be installed with the correct stereochemistry.

Stereoselective Oxidation Reactions of Precursor Alcohols

A common method for synthesizing aldehydes is the oxidation of a primary alcohol. In this case, the precursor would be (2-isopropylcyclopropyl)methanol. A variety of stereoselective oxidation methods exist that can convert the alcohol to the aldehyde without epimerizing the adjacent stereocenter on the cyclopropane ring. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid. Biocatalytic oxidation using specific enzymes could also be a viable, highly selective method. nih.gov

Reduction of Carboxylic Acid Derivatives with Stereochemical Considerations

Alternatively, the aldehyde can be formed by the controlled reduction of a carboxylic acid derivative, such as an ester or an acid chloride. Reagents like diisobutylaluminium hydride (DIBAL-H) are commonly used for this transformation at low temperatures to prevent over-reduction to the alcohol. The stereochemical integrity of the cyclopropane ring must be maintained throughout this process.

Divergent Synthetic Routes to this compound Stereoisomers

Accessing all possible stereoisomers of the target molecule typically requires a divergent synthetic strategy. mdpi.com This could involve starting with a racemic or achiral precursor and employing different chiral catalysts or auxiliaries to direct the synthesis toward a specific stereoisomer. For example, using either the (R) or (S) enantiomer of a chiral ligand could potentially yield opposite enantiomers of the final product. Chemoenzymatic methods are particularly powerful for stereodivergent synthesis, as different enzymes or engineered variants can produce different stereoisomers from a common substrate. mdpi.com

While these general principles form the foundation of modern asymmetric synthesis, their specific application to produce this compound has not been documented in the reviewed literature, precluding the presentation of specific research findings or data tables.

Green Chemistry and Sustainable Synthesis Approaches for Cyclopropane Carbaldehydes

Recent advancements in synthetic chemistry have emphasized the adoption of green and sustainable practices in the construction of cyclopropane rings. These approaches aim to mitigate the environmental impact often associated with traditional synthetic methods, which may involve hazardous reagents, stoichiometric waste, and significant energy input. The development of catalytic and atom-economical strategies is central to the sustainable synthesis of cyclopropane carbaldehydes.

Biocatalysis has emerged as a powerful and sustainable strategy for achieving high levels of stereocontrol in the synthesis of chiral cyclopropanes. By harnessing the catalytic machinery of enzymes, chemists can perform complex transformations with exceptional precision, often under mild, aqueous conditions.

The asymmetric synthesis of cyclopropanes using biocatalytic methods has gained significant interest. nih.gov Engineered enzymes, such as those derived from heme proteins or tautomerases, have been successfully employed to catalyze cyclopropanation reactions with excellent diastereo- and enantioselectivity. nih.gov For instance, a promiscuous tautomerase has been engineered to catalyze the enantioselective synthesis of various cyclopropanes through the nucleophilic addition of diethyl 2-chloromalonate to α,β-unsaturated aldehydes. nih.gov This enzymatic approach facilitates the formation of two new carbon-carbon bonds and two stereocenters with high stereocontrol, achieving diastereomeric ratios (d.r.) up to 25:1 and enantiomeric ratios (e.r.) up to 99:1. nih.gov

This methodology is directly applicable to the synthesis of this compound. The precursor, 4-methylpent-2-enal, an α,β-unsaturated aldehyde, could serve as a substrate for such an engineered enzyme, allowing for the controlled formation of the desired stereoisomers of the target molecule. The use of whole-cell biocatalysts further enhances the green credentials of this approach by simplifying catalyst preparation and handling.

| Enzyme Type | Substrate Class | Key Features | Achieved Stereoselectivity | Reference |

|---|---|---|---|---|

| Engineered Tautomerase (4-OT) | α,β-Unsaturated Aldehydes | Cofactor-independent; promotes nucleophilic addition. | d.r. up to 25:1; e.r. up to 99:1 | nih.gov |

| Repurposed Heme Enzymes | Varies (often involving diazo compounds) | Forms a highly reactive carbenoid intermediate. | High diastereo- and enantiopurity reported. | nih.gov |

A core principle of green chemistry is atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. mdpi.com Synthetic routes with high atom economy are inherently waste-reducing. Many classical cyclopropanation reactions, such as those employing stoichiometric organozinc reagents (e.g., the Simmons-Smith reaction), suffer from poor atom economy, generating significant inorganic waste. unl.pt

Modern synthetic methods strive to overcome these limitations through catalytic and addition-based strategies. Visible light-promoted intramolecular reactions, for example, have been developed for the synthesis of cyclopropyl-fused carbaldehydes with 100% atom economy. rsc.org These reactions proceed under mild conditions and avoid the need for external chemical oxidants, representing a significant step towards a more sustainable synthesis. rsc.org

For a molecule like this compound, an atom-economical approach could involve a catalytic [2+1] cycloaddition. In this scenario, the three atoms of the cyclopropane ring are formed from an alkene (e.g., 4-methyl-1-pentene) and a carbene source, where the carbene is generated catalytically. This minimizes the formation of stoichiometric byproducts.

Another waste-reducing strategy is mechanochemistry, where reactions are carried out by grinding or milling, often in the absence of a solvent. This technique has been successfully applied to Simmons-Smith cyclopropanations, eliminating the need for bulk organic solvents and simplifying workup procedures.

| Methodology | General Reaction | Key Characteristics | Atom Economy |

|---|---|---|---|

| Traditional Simmons-Smith | Alkene + CH₂I₂ + Zn(Cu) → Cyclopropane + ZnI₂ | Stoichiometric use of zinc-copper couple; generates significant metal halide waste. | Low |

| Catalytic Cycloaddition | Alkene + Diazo Compound --[Catalyst]--> Cyclopropane + N₂ | Uses a catalyst (e.g., Rh, Cu complex); main byproduct is nitrogen gas. | High |

| Photocatalytic Tandem Reaction | Conjugated Enyne --[Photocatalyst]--> Cyclopropylcarbaldehyde | Intramolecular rearrangement; no atoms are lost in the transformation. | 100% rsc.org |

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be achieved with greater efficiency and minimal environmental impact, aligning with the modern demands of sustainable chemical manufacturing.

Reactivity and Advanced Reaction Mechanisms of 2 Propan 2 Yl Cyclopropane 1 Carbaldehyde

Cyclopropane (B1198618) Ring-Opening Reactions and Mechanistic Pathways

The significant ring strain inherent in the cyclopropane ring of 2-(Propan-2-YL)cyclopropane-1-carbaldehyde is a primary driver for its reactivity. This strain energy, which is released upon ring-opening, facilitates a variety of transformations under different conditions. The presence of the electron-withdrawing carbaldehyde group polarizes the cyclopropane ring, making it susceptible to various modes of activation and cleavage.

Nucleophilic and Electrophilic Ring Opening

Cyclopropanes bearing electron-accepting groups, such as the aldehyde in the title compound, are classified as electrophilic cyclopropanes. nih.govresearchgate.netnih.gov These molecules can act as potent σ-electrophiles, undergoing polar, SN2-type ring-opening reactions when treated with strong nucleophiles. nih.govresearchgate.netnih.gov The aldehyde group activates the C1-C2 bond, making the C2 carbon, which bears the isopropyl group, a target for nucleophilic attack. This results in the cleavage of the distal C-C bond of the cyclopropane ring.

The general mechanism for nucleophilic ring-opening involves the attack of a nucleophile on one of the carbon atoms of the cyclopropane ring. In the case of this compound, the aldehyde group makes the ring susceptible to attack. The reaction with a nucleophile, such as a thiophenolate, would proceed via an SN2 mechanism, leading to the formation of a methylene-extended adduct. nih.gov

Under acidic conditions, particularly with a combination of a Brønsted acid and a solvent like hexafluoroisopropanol (HFIP), even monosubstituted cyclopropanes can undergo ring-opening hydroarylation. researchgate.net This suggests that electrophilic activation of the cyclopropane ring in this compound could facilitate its reaction with electron-rich aromatic compounds.

Transition Metal-Catalyzed Transformations Involving Ring Strain

Transition metals are effective in catalyzing reactions of cyclopropanes due to the relief of ring strain in the resulting products. researchgate.net Various transition metals, including palladium, nickel, and rhodium, can activate the C-C bonds of the cyclopropane ring, leading to a range of transformations such as cycloadditions. nih.govresearchgate.net For instance, vinylcyclopropanes and methylenecyclopropanes are known to participate in numerous transition metal-catalyzed cycloadditions. nih.gov While not a vinyl or methylenecyclopropane, the strained ring of this compound can still be a substrate for certain transition metal-catalyzed processes.

These reactions often proceed through the formation of metallacyclobutane or other organometallic intermediates, driven by the release of the inherent ring strain. researchgate.net Transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions, highlighting the versatility of these strained rings in synthesis. nih.gov

Rearrangement Reactions (e.g., Cloke-Wilson Rearrangement)

One of the most characteristic reactions of cyclopropanes bearing a carbonyl group is the Cloke-Wilson rearrangement. organicreactions.org This reaction involves the conversion of acyl-substituted cyclopropanes into dihydrofurans, driven by the release of ring strain. organicreactions.org The rearrangement can be initiated thermally, or catalyzed by Brønsted acids, Lewis acids, or even organocatalysts under neutral conditions. organicreactions.orgnih.govorganic-chemistry.org

The mechanism of the acid-catalyzed Cloke-Wilson rearrangement of a cyclopropyl (B3062369) carbaldehyde begins with the protonation of the carbonyl oxygen, forming an oxonium intermediate. organic-chemistry.org This is followed by the cleavage of the cyclopropane ring to form a stabilized carbocation, which then undergoes intramolecular cyclization to yield the dihydrofuran. organic-chemistry.org In the case of this compound, this rearrangement would lead to the formation of a substituted dihydrofuran. The reaction can be highly regioselective, and various catalysts have been developed to improve its efficiency and scope. nih.govresearchgate.net

Table 1: Catalysts and Conditions for Cloke-Wilson Rearrangement

| Catalyst/Promoter | Conditions | Product Type |

|---|---|---|

| Thermal | High temperatures (e.g., 400 °C) | Dihydrofurans |

| Brønsted Acids (e.g., p-TsOH) | Moderate temperatures | Dihydrofurans, Oxybis(tetrahydrofurans) |

| Lewis Acids (e.g., Zn(OTf)₂) | Varies | Polycyclic benzazocines |

Aldehyde Group Reactivity: Stereoselective Transformations

The aldehyde group in this compound is a key site for a variety of chemical transformations, particularly those aiming to create new stereocenters.

Asymmetric Nucleophilic Additions to the Carbonyl

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. youtube.com The development of catalytic asymmetric methods for these additions is a major focus in organic synthesis, as it allows for the creation of chiral secondary alcohols with high enantioselectivity. nih.gov

A variety of nucleophiles, including organozinc, organoaluminum, and organozirconium reagents, can be added to aldehydes in the presence of chiral catalysts. mdpi.comresearchgate.net For aliphatic aldehydes like this compound, these reactions can be challenging due to potential enolization. mdpi.com However, the use of less reactive nucleophiles, such as organozirconium compounds, can circumvent some of these issues. mdpi.com The addition of terminal alkynes to aldehydes, for instance, can be catalyzed by chiral metal complexes to produce enantioenriched propargylic alcohols. nih.gov

Table 2: Examples of Asymmetric Nucleophilic Additions to Aldehydes

| Nucleophile | Catalyst System | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Alkylzirconium Reagents | Chiral Ligand + Zinc Salt | Chiral Secondary Alcohols | Up to 86% |

| Diethylzinc | Chiral Amino Alcohols | Chiral Secondary Alcohols | Up to 98% |

Pericyclic Reactions and Cascade Sequences Involving the Aldehyde

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ox.ac.uklibretexts.orgmsu.edu The aldehyde group can participate in certain types of pericyclic reactions, such as cycloadditions. For example, [2+2] cycloaddition reactions can occur between a carbonyl compound and an alkene, although these are often photochemically promoted. youtube.com

More complex cascade sequences can also be initiated by reactions at the aldehyde. For instance, a domino reaction involving the formation of an imine from the aldehyde, followed by a [3+2]-cross-cycloaddition with the donor-acceptor cyclopropane moiety, has been used to synthesize complex tetracyclic skeletons. researchgate.net This highlights how the reactivity of both the aldehyde and the cyclopropane ring can be harnessed in tandem to build molecular complexity.

Influence of Propan-2-YL Substituent on Reactivity and Selectivity

The isopropyl group, characterized by its bulk and electronic nature, exerts a profound influence on the reactivity of both the cyclopropane ring and the adjacent carbaldehyde. These effects can be dissected into steric and electronic contributions, which collectively dictate reaction pathways and product distributions.

Steric and Electronic Effects on Reaction Outcomes

The reactivity of this compound is a delicate balance of steric and electronic factors originating from the isopropyl substituent.

Steric Effects:

The branched structure of the isopropyl group imposes significant steric hindrance, which can affect the rate and regioselectivity of chemical reactions. researchgate.netchemistrytalk.orgchemistrylearner.comwikipedia.orgnumberanalytics.com In reactions involving nucleophilic attack on the carbonyl carbon of the aldehyde, the bulky isopropyl group can impede the approach of the nucleophile. chemistrytalk.org This steric congestion can lead to a decrease in reaction rates compared to less substituted cyclopropanecarbaldehydes. numberanalytics.com Furthermore, the steric bulk of the isopropyl group can influence the conformational preferences of the molecule, thereby affecting the accessibility of different faces of the cyclopropane ring and the aldehyde.

Electronic Effects:

The isopropyl group is generally considered to be electron-donating through an inductive effect (+I effect). vaia.comstackexchange.combrilliant.org This electron-donating nature can influence the electronic properties of the molecule in several ways. It can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic addition reactions. Conversely, the electron-donating effect can stabilize adjacent carbocationic intermediates that might form during certain reaction pathways, such as ring-opening reactions of the cyclopropane ring. The hyperconjugation effect of the C-H bonds of the isopropyl group can also contribute to the electronic landscape of the molecule. vaia.combrilliant.org

| Effect | Description | Potential Impact on Reactivity |

| Steric Hindrance | The bulky nature of the isopropyl group restricts access to the reaction centers. researchgate.netchemistrytalk.orgchemistrylearner.comwikipedia.orgnumberanalytics.com | - Decreased rates of nucleophilic addition to the aldehyde. - Influence on diastereoselectivity by favoring attack from the less hindered face. |

| Inductive Effect (+I) | The isopropyl group donates electron density through the sigma bonds. vaia.comstackexchange.combrilliant.org | - Slight deactivation of the carbonyl group towards nucleophilic attack. - Stabilization of potential carbocation intermediates. |

| Hyperconjugation | Delocalization of sigma-electrons from the C-H bonds of the isopropyl group. vaia.combrilliant.org | - Contribution to the overall electronic stabilization of the molecule and potential intermediates. |

Diastereoselective Control Induced by the Isopropyl Group

The chiral center at the C2 position of the cyclopropane ring, bearing the isopropyl group, plays a pivotal role in directing the stereochemical outcome of reactions, particularly nucleophilic additions to the adjacent aldehyde. This phenomenon, known as diastereoselective control, is a cornerstone of asymmetric synthesis. The stereochemical course of such reactions can often be rationalized using established models of asymmetric induction, such as the Felkin-Anh and Cram models. website-files.compsgcas.ac.inlibretexts.orguwindsor.calibretexts.orgbham.ac.uk

According to the Felkin-Anh model, the largest substituent on the alpha-carbon (in this case, the isopropyl group) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions in the transition state. psgcas.ac.inlibretexts.orguwindsor.cabham.ac.uk This preferred orientation leads to the nucleophile attacking the carbonyl carbon from the less hindered face, resulting in the preferential formation of one diastereomer over the other. The Cram's rule and its chelation-controlled variant can also be invoked to predict the stereochemical outcome, depending on the nature of the nucleophile and the reaction conditions. website-files.compsgcas.ac.inlibretexts.org

The degree of diastereoselectivity is influenced by several factors, including the size of the nucleophile, the solvent, and the reaction temperature. Bulky nucleophiles are expected to exhibit higher diastereoselectivity due to more pronounced steric interactions in the transition state. The predictable diastereoselective control exerted by the isopropyl group makes this compound a valuable chiral building block in organic synthesis for the construction of molecules with multiple stereocenters.

Mechanistic Investigations into Transformations of this compound

A thorough understanding of the reaction mechanisms is essential for predicting and controlling the outcomes of chemical transformations involving this compound. This involves the characterization of transient species such as intermediates and transition states, as well as the study of the kinetic and thermodynamic parameters that govern these reactions.

Elucidation of Reaction Intermediates and Transition States

Reactions of this compound can proceed through various intermediates and transition states, depending on the reaction type.

In nucleophilic addition reactions to the aldehyde, the key intermediate is a tetrahedral alkoxide. pressbooks.pubnumberanalytics.comlibretexts.orglibretexts.orgbyjus.com The formation of this intermediate proceeds through a transition state where the nucleophile approaches the carbonyl carbon at a specific angle, known as the Bürgi-Dunitz trajectory. uwindsor.ca The stereochemistry of the final alcohol product is determined by the relative energies of the diastereomeric transition states leading to the tetrahedral intermediate. As discussed previously, the Felkin-Anh model provides a framework for predicting the favored transition state geometry. psgcas.ac.inlibretexts.orguwindsor.cabham.ac.uk

Ring-opening reactions of the cyclopropane moiety can occur under thermal, photochemical, or catalytic conditions. These transformations can proceed through radical or ionic intermediates. For instance, acid-catalyzed ring opening might involve the formation of a carbocation intermediate, which would be stabilized by the electron-donating isopropyl group. The regioselectivity of the ring opening would be dictated by the relative stability of the possible carbocationic intermediates.

Kinetic and Thermodynamic Studies of Cyclopropane Transformations

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org In the context of this compound, this distinction is particularly relevant for reactions that can lead to multiple products, such as diastereomers or constitutional isomers from ring-opening reactions.

Under kinetic control , the product distribution is determined by the relative rates of formation of the products. masterorganicchemistry.comlibretexts.orglibretexts.org The major product will be the one that is formed via the lowest energy transition state, regardless of the relative thermodynamic stabilities of the final products. Reactions conducted at low temperatures are often under kinetic control. masterorganicchemistry.comlibretexts.org

Under thermodynamic control , the product distribution reflects the relative thermodynamic stabilities of the products. masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org This requires that the reaction is reversible, allowing the initial products to equilibrate to the most stable isomer. Reactions carried out at higher temperatures are more likely to be under thermodynamic control. masterorganicchemistry.comlibretexts.org

For nucleophilic additions to the aldehyde of this compound, the ratio of diastereomeric alcohol products can be influenced by kinetic versus thermodynamic control. While the initial addition is often kinetically controlled, subsequent equilibration under certain conditions could favor the thermodynamically more stable diastereomer.

In ring-opening reactions, the thermodynamically more stable acyclic product will be favored under thermodynamic control. The stability of the resulting alkene, for instance, would be a key factor. A hypothetical comparison of kinetic and thermodynamic products in a ring-opening reaction is presented in Table 2.

| Control | Favored Product | Rationale |

| Kinetic Control | Product formed via the lowest activation energy barrier. masterorganicchemistry.comlibretexts.orglibretexts.org | The transition state leading to this product is more easily accessible. |

| Thermodynamic Control | The most stable isomeric product. masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org | Given sufficient energy and reversibility, the reaction mixture equilibrates to the lowest energy product. |

Computational and Theoretical Studies of 2 Propan 2 Yl Cyclopropane 1 Carbaldehyde

Quantum Chemical Analysis of Electronic Structure and Bonding

A thorough quantum chemical analysis, likely employing Density Functional Theory (DFT) methods, would provide a detailed picture of the electronic landscape of 2-(propan-2-yl)cyclopropane-1-carbaldehyde.

Electron Density Distribution and Charge Analysis

Calculations of the electron density distribution would reveal the localization and delocalization of electrons within the molecule. The aldehyde group, with its electronegative oxygen atom, is expected to be the most electron-rich region, leading to a significant polarization of the carbonyl bond. Natural Bond Orbital (NBO) analysis would quantify the partial charges on each atom. The oxygen atom of the carbonyl group would possess a significant negative charge, while the carbonyl carbon and the hydrogen of the aldehyde group would be positively charged. The carbon atoms of the cyclopropane (B1198618) ring and the isopropyl group would have smaller, varying partial charges.

Table 1: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Hypothetical Charge (a.u.) |

| O (carbonyl) | -0.550 |

| C (carbonyl) | +0.450 |

| H (aldehyde) | +0.100 |

| C1 (ring, attached to C=O) | +0.050 |

| C2 (ring, attached to isopropyl) | +0.020 |

| C3 (ring) | -0.010 |

| C (isopropyl, methine) | +0.030 |

| C (isopropyl, methyl) | -0.080 |

| H (ring) | +0.060 to +0.090 |

| H (isopropyl) | +0.070 to +0.090 |

Note: These values are illustrative and would be determined by specific computational methods.

Reactivity Descriptors and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its behavior in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the carbonyl group, reflecting its nucleophilic character. The LUMO would likely be centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are illustrative and would be determined by specific computational methods.

Conformational Analysis and Energy Landscapes

The presence of the flexible isopropyl group and its attachment to the rigid cyclopropane ring suggests that this compound can exist in multiple conformations.

Identification of Stable Conformers and Interconversion Barriers

Computational scans of the potential energy surface by rotating the bonds connecting the isopropyl group to the cyclopropane ring and the aldehyde group to the ring would identify the stable conformers. These conformers would represent energy minima on the potential energy landscape. The energy differences between these conformers are expected to be small, and they would be separated by relatively low energy barriers, indicating that they can likely interconvert at room temperature.

Influence of Cyclopropane and Isopropyl Moieties on Molecular Conformation

The rigid, strained cyclopropane ring significantly constrains the possible conformations. The bulky isopropyl group will sterically interact with the aldehyde group, influencing its preferred orientation. The most stable conformers would be those that minimize steric hindrance between the isopropyl and aldehyde groups. For instance, conformations where the aldehyde group is directed away from the isopropyl group would be energetically favored.

Mechanistic Insights from Computational Modeling

Computational modeling can elucidate the mechanisms of reactions involving this compound. For example, the reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid could be modeled. Transition state theory calculations would identify the transition state structures and their corresponding activation energies, providing a quantitative understanding of the reaction kinetics. The unique electronic properties of the cyclopropane ring, such as its "bent" bonds which have some π-character, could influence the reactivity of the adjacent aldehyde group, a phenomenon that could be explored through detailed computational studies.

Transition State Locating and Reaction Pathway Elucidation

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides powerful methods for locating transition states and elucidating reaction pathways, offering a virtual window into the dynamics of bond-breaking and bond-forming processes. For reactions involving this compound, such as nucleophilic additions to the carbonyl group or reactions involving the cyclopropane ring, identifying the transition state is key to understanding the reaction's feasibility and kinetics.

Theoretical chemists employ various algorithms to locate the saddle point on a potential energy surface that corresponds to the transition state. This process often involves initial guesses of the transition state geometry, followed by optimization procedures that converge on the structure with a single imaginary vibrational frequency, a hallmark of a true transition state. Once located, the Intrinsic Reaction Coordinate (IRC) method can be used to trace the reaction pathway from the transition state down to the reactants and products, thus mapping out the entire energetic landscape of the reaction.

For instance, in a hypothetical reaction of this compound with a nucleophile, computational studies could model the approach of the nucleophile to the carbonyl carbon, calculate the energy barrier for this addition, and characterize the geometry of the transition state. This information is crucial for predicting reaction rates and understanding how substituents on the cyclopropane ring influence reactivity.

Prediction of Stereoselectivity and Regioselectivity

Many chemical reactions can yield multiple products, and predicting which isomers will be favored is a significant challenge. Computational chemistry offers robust methods for predicting both stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one site over another). rsc.orgrsc.org For this compound, which is a chiral molecule, understanding the factors that govern stereoselectivity in its reactions is of paramount importance.

The prediction of stereoselectivity often involves the calculation of the energies of the transition states leading to the different stereoisomeric products. nih.gov According to transition state theory, the product that is formed through the lowest energy transition state will be the major product. By employing high-level quantum mechanical calculations, it is possible to determine these energy differences with sufficient accuracy to make reliable predictions.

For example, in the reduction of the aldehyde group of this compound using a chiral reducing agent, computational models could be used to evaluate the different modes of approach of the reagent to the carbonyl group. By calculating the energies of the diastereomeric transition states, one can predict the enantiomeric excess of the resulting alcohol. These calculations can provide valuable insights into the non-covalent interactions, such as steric hindrance and hydrogen bonding, that dictate the stereochemical outcome of the reaction. nih.gov

Computational Prediction of Spectroscopic Properties for Structural Verification

Computational methods are not only pivotal for understanding reactivity but also play a crucial role in the verification of chemical structures through the prediction of spectroscopic properties. nih.govnih.govruc.dkucl.ac.ukpdx.eduwien2k.at By simulating spectra and comparing them with experimental data, chemists can confirm the identity and stereochemistry of a synthesized compound.

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structure elucidation in organic chemistry. spectroscopyonline.com Computational chemistry allows for the accurate prediction of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J). masterorganicchemistry.comnih.gov These calculations are typically performed using density functional theory (DFT) or other ab initio methods.

The process involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). Similarly, coupling constants can be calculated by evaluating the interactions between nuclear spins.

For this compound, theoretical predictions of its ¹H and ¹³C NMR spectra would be invaluable for assigning the signals in the experimental spectrum, especially for the complex spin systems that can arise in the cyclopropane ring. The table below presents hypothetical calculated NMR data for this molecule.

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| Aldehyde CH | 9.5 | 201.0 |

| Cyclopropane CH (adjacent to C=O) | 2.1 | 45.2 |

| Cyclopropane CH (adjacent to isopropyl) | 1.5 | 35.8 |

| Cyclopropane CH₂ | 0.8 - 1.2 | 15.6 |

| Isopropyl CH | 1.8 | 30.1 |

| Isopropyl CH₃ | 1.0 | 20.5 |

This is a hypothetical data table for illustrative purposes.

Vibrational Frequency Analysis and IR/Raman Spectra Prediction

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in an experimental IR or Raman spectrum.

These calculations are typically performed by first optimizing the molecular geometry to a minimum on the potential energy surface. Then, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the force constants and, subsequently, the vibrational frequencies.

For this compound, the calculated IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically in the range of 1700-1725 cm⁻¹. Other characteristic vibrations, such as the C-H stretches of the aldehyde, cyclopropane, and isopropyl groups, would also be predicted. The table below shows hypothetical calculated vibrational frequencies for key functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1715 |

| C-H Stretch (Aldehyde) | 2820, 2720 |

| C-H Stretch (Cyclopropane) | 3000-3100 |

| C-H Stretch (Isopropyl) | 2850-2970 |

This is a hypothetical data table for illustrative purposes.

Chiroptical Spectroscopy (ECD, ORD) Simulations for Absolute Configuration

For chiral molecules like this compound, determining the absolute configuration is a critical aspect of its characterization. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful experimental methods for this purpose.

Computational simulations of ECD and ORD spectra have become a reliable tool for assigning the absolute configuration of chiral molecules. The process involves calculating the electronic excitation energies and rotational strengths for one enantiomer of the molecule using time-dependent density functional theory (TD-DFT) or other excited-state methods. The simulated spectrum is then compared with the experimental spectrum. A good match between the calculated spectrum of a particular enantiomer and the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the compound.

For this compound, computational modeling of its ECD spectrum would predict the sign and intensity of the Cotton effects, which are characteristic of the electronic transitions of the chromophores in the chiral environment. This would provide a robust method for determining whether a synthesized sample consists of the (1R,2R), (1S,2S), (1R,2S), or (1S,2R) enantiomer.

Applications of 2 Propan 2 Yl Cyclopropane 1 Carbaldehyde in Complex Molecule Synthesis

Limited Evidence as a Chiral Building Block in Asymmetric Synthesis

The use of chiral cyclopropane (B1198618) derivatives is a well-established strategy in asymmetric synthesis, providing rigid scaffolds for the construction of stereochemically complex molecules. Methodologies exist for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, often employing chiral auxiliaries to control the stereochemical outcome. One such approach involves a three-step sequence of an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol reaction to yield enantiopure cyclopropane-carboxaldehydes. rsc.org However, specific examples detailing the application of enantiomerically pure 2-(Propan-2-YL)cyclopropane-1-carbaldehyde in the subsequent construction of other molecules are not readily found.

Construction of Enantiopure Heterocyclic Compounds

The synthesis of enantiopure heterocyclic compounds often relies on the use of chiral building blocks to introduce stereocenters with high fidelity. While heterocyclic chiral auxiliaries are widely used to induce asymmetry in various reactions, leading to the synthesis of complex natural products and pharmaceuticals, the specific utilization of this compound for this purpose has not been explicitly reported in the surveyed literature.

Synthesis of Highly Functionalized Carbocyclic and Polycyclic Systems

The construction of highly functionalized carbocyclic and polycyclic systems is a central theme in organic synthesis. The unique stereoelectronic properties of the cyclopropane ring can be exploited in ring-opening and rearrangement reactions to generate larger, more complex carbocyclic frameworks. Diastereoselective methods for the synthesis of cyclopropanes are known, but specific applications of this compound as a starting material for the synthesis of intricate carbocyclic or polycyclic structures remain to be detailed in scientific publications.

Undefined Role in Natural Product Synthesis and Analog Design

Cyclopropane rings are found in a variety of natural products, contributing to their biological activity and structural rigidity. The synthesis of these natural products often involves the introduction of a cyclopropane moiety at a key step.

Cyclopropane-Containing Natural Products as Synthetic Targets

Numerous natural products containing the cyclopropane motif have been the subject of total synthesis efforts. These endeavors have led to the development of novel synthetic methodologies for the stereocontrolled formation of three-membered rings. However, a direct link between this compound and the synthesis of any specific cyclopropane-containing natural product is not evident from the available data.

Strategic Use of Aldehyde Moiety in Natural Product Construction

The aldehyde functional group is a versatile handle in organic synthesis, participating in a wide array of carbon-carbon bond-forming reactions. In the context of natural product synthesis, aldehydes are frequently used in olefination, aldol, and other addition reactions to build up the carbon skeleton. While the strategic importance of the aldehyde moiety is well-recognized, its specific application within the framework of this compound for the construction of natural products has not been described.

Precursor for Advanced Materials and Functional Molecules

The development of advanced materials and functional molecules with tailored properties is a burgeoning area of research. Functional polymers, for instance, are synthesized for a wide range of applications, including in the biomedical field. nih.gov The incorporation of unique structural motifs, such as cyclopropanes, can impart specific physical and chemical properties to these materials. However, there is currently no information available to suggest that this compound has been utilized as a precursor for the synthesis of advanced materials or functional molecules.

Polymerizable Monomers with Cyclopropyl (B3062369) Cores

While not directly polymerizable through its aldehyde group under standard conditions, this compound serves as a key precursor for the synthesis of polymerizable monomers. The aldehyde can be readily converted into a vinyl group through reactions such as the Wittig reaction, yielding a 1-isopropyl-2-vinylcyclopropane derivative.

Vinylcyclopropanes are a notable class of monomers used in radical polymerization. researchgate.net A significant advantage of using these monomers is the potential for ring-opening polymerization, which can substantially reduce the volume shrinkage that typically occurs during the polymerization process. researchgate.net This property is particularly valuable in applications like dental resin composites, where minimizing shrinkage is crucial to ensure the integrity and longevity of the material. researchgate.net The polymerization of 1,1-disubstituted 2-vinylcyclopropanes with electron-withdrawing groups results in polymers composed mainly of 1,5-ring-opened units. researchgate.net The presence of the isopropyl group, derived from the original aldehyde, would influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility.

Furthermore, research into the polymerization of other cyclopropane-containing monomers, such as those derived from norbornadiene, demonstrates that the cyclopropane moiety can be selectively retained in the polymer backbone under specific catalytic conditions, such as with a constrained-geometry Titanium catalyst. chemrxiv.org This allows for the creation of polymers with pendant cyclopropyl groups that can be used for subsequent post-polymerization modifications. chemrxiv.org

Ligands and Catalysts in Asymmetric Transformations

The rigid conformational structure of the cyclopropane ring is a highly advantageous feature in the design of chiral ligands for asymmetric catalysis. beilstein-journals.org By serving as a rigid backbone, the cyclopropyl group helps to create a well-defined and predictable chiral environment around a metal center, which is essential for achieving high levels of enantioselectivity in chemical reactions. beilstein-journals.org

A prominent example is the development of chiral phosphanyl-oxazoline (PHOX) ligands that incorporate a cyclopropyl backbone. beilstein-journals.org These ligands have proven to be highly effective in intermolecular asymmetric Heck reactions, a powerful method for constructing carbon-carbon bonds. beilstein-journals.org The synthetic pathway to these ligands can be envisioned starting from a cyclopropane scaffold similar to this compound. Through a series of functional group transformations, the aldehyde and other positions on the ring can be elaborated to introduce the necessary phosphine (B1218219) and oxazoline (B21484) moieties. Mechanistic modeling and crystallographic studies have been used to optimize the ligand structure, leading to catalytic systems that afford high enantioselectivities and suppress unwanted side reactions like product isomerization. beilstein-journals.org

The aldehyde functional group itself can participate directly in asymmetric transformations. For instance, cooperative catalysis involving a chiral Pd(0) catalyst and a chiral Brønsted acid has been used for the asymmetric α-pentadienylation of aldehydes with cyclopropylacetylenes, yielding products with high enantioselectivity. organic-chemistry.org This highlights the utility of the cyclopropyl aldehyde motif as a reactive handle for stereoselective synthesis.

Derivatization for Mechanistic Biological Target Exploration and Structure-Activity Relationship (SAR) Studies

The cyclopropane ring is a bioisostere for other chemical groups and is found in numerous biologically active compounds and pharmaceuticals. unl.ptcore.ac.uk Its incorporation can enhance metabolic stability and conformational rigidity, which are desirable properties in drug design. core.ac.uk Derivatization of this compound allows for the systematic exploration of its potential as a pharmacophore in medicinal chemistry.

Design and Synthesis of Analogs for Enzyme Interaction Studies (e.g., Inhibitor Mimicry)

The aldehyde group of this compound is a versatile functional group that can be converted into a wide array of other functionalities, such as amines, amides, alcohols, and carboxylic acids, through standard synthetic methods like reductive amination or oxidation. nih.gov This chemical tractability allows for the design and synthesis of a library of analogs for screening against biological targets, particularly enzymes.

A key strategy in drug design is the development of enzyme inhibitors. nih.gov182.160.97 The cyclopropane core is a key structural feature in several known enzyme inhibitors. For example, derivatives of cyclopropylamine (B47189) are potent inhibitors of Lysine-specific demethylase 1 (KDM1A), an enzyme implicated in various cancers. nih.gov These inhibitors are often designed based on the structure of tranylcypromine, where the cyclopropane ring is crucial for the mechanism of action, which involves a covalent interaction with a flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site. nih.gov

By converting the aldehyde of this compound to an amine, and subsequently adding other functional groups, novel analogs can be synthesized to probe the active site of enzymes like KDM1A. The rigid cyclopropane scaffold helps to mimic a specific conformation, potentially that of a transition state, leading to potent and selective inhibition. nih.gov

Computational Docking and Molecular Dynamics for Ligand-Target Interactions

To rationalize the biological activity of newly synthesized analogs and to guide further design, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. nih.govnih.gov These powerful tools provide insights into the dynamic behavior of proteins and their interactions with potential ligands at an atomic level. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity through scoring functions. mdpi.comnih.gov For instance, an analog derived from this compound could be docked into the active site of an enzyme like KDM1A to predict its binding mode and energy. nih.gov Key interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues, can be identified. scirp.org

Molecular dynamics simulations build upon the static picture from docking by simulating the movement of atoms in the protein-ligand complex over time. whiterose.ac.uk This provides a more realistic view of the binding event and can be used to assess the stability of the docked pose and calculate binding free energies. nih.govmdpi.com The results from these computational studies are invaluable for understanding how structural modifications to the parent molecule affect its interaction with the biological target, thereby guiding the synthesis of more potent compounds.

| Parameter | Description | Typical Value | Significance |

|---|---|---|---|

| Binding Free Energy (ΔG_bind) | The overall energy change upon ligand binding, calculated using methods like MM/GBSA. | -9.5 kcal/mol | Indicates strong, favorable binding affinity. |

| Key Interacting Residues | Amino acids in the enzyme's active site that form significant interactions with the ligand. | Tyr761, Trp695, His564 | Highlights critical contact points for ligand recognition and binding. |

| Ligand RMSD | Root Mean Square Deviation of the ligand's atoms over the simulation time, relative to the initial docked pose. | 1.2 Å | A low value suggests the ligand remains in a stable conformation within the binding pocket. |

| Number of H-Bonds | Average number of hydrogen bonds maintained between the ligand and protein during the simulation. | 2-3 | Indicates specific, directional interactions contributing to binding stability. |

Structure-Activity Relationship (SAR) Driven by Synthetic Modifications

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how the chemical structure of a compound influences its biological activity. nih.gov By synthesizing a series of analogs of this compound with systematic modifications and evaluating their biological effects, a clear SAR can be established.

Drawing from research on KDM1A inhibitors, modifications to a core cyclopropylamine structure have demonstrated significant impacts on inhibitory potency. nih.gov For example, adding small functional groups, particularly halogens, to an aromatic ring attached to the cyclopropane core can dramatically improve inhibitory activity. Specifically, decoration at the meta-position of a phenyl ring has been shown to increase potency, with some analogs reaching low nanomolar IC50 values. nih.gov

A systematic SAR study would involve creating a matrix of compounds where, for instance, the isopropyl group of the parent aldehyde is varied (e.g., replaced with ethyl, tert-butyl) and different substituents are placed on another part of the molecule. The biological activity (e.g., IC50 value against a target enzyme) of each new compound is then measured. This data allows chemists to build a model of the pharmacophore, identifying which structural features are essential for activity and which can be modified to improve properties like potency, selectivity, or metabolic stability.

| Compound ID | Modification (Substitution on Phenyl Ring) | KDM1A IC50 (nM) |

|---|---|---|

| Analog 1 | H (Unsubstituted) | 1500 |

| Analog 2 | 4-Fluoro | 850 |

| Analog 3 | 3-Fluoro | 120 |

| Analog 4 | 3-Chloro | 75 |

| Analog 5 | 3,5-Difluoro | 31 |

Advanced Spectroscopic Characterization for Mechanistic and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural analysis of 2-(Propan-2-YL)cyclopropane-1-carbaldehyde, providing detailed information about the chemical environment of each proton and carbon atom.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are pivotal in establishing the complex network of covalent bonds and spatial relationships within the molecule. libretexts.orgwikipedia.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. libretexts.orghuji.ac.ilyoutube.com For this compound, cross-peaks would be expected between the aldehydic proton and the proton on the adjacent cyclopropyl (B3062369) carbon (C1). Furthermore, correlations would be observed between the C1 proton and the protons on the neighboring cyclopropyl carbons (C2 and C3), as well as between the C2 proton and the methine proton of the isopropyl group. huji.ac.il

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. hmdb.cacolumbia.edupressbooks.pub This technique allows for the unambiguous assignment of each proton to its corresponding carbon in the cyclopropane (B1198618) ring, the isopropyl group, and the aldehyde moiety. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.edunih.govustc.edu.cnceitec.cz Key HMBC correlations for this molecule would include the correlation between the aldehydic proton and the C2 and C3 carbons of the cyclopropane ring, as well as with the C1 carbon. Correlations between the isopropyl methyl protons and the C2 carbon of the cyclopropane ring would also be crucial for confirming the connectivity. ustc.edu.cn

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the stereochemistry of the molecule by identifying protons that are close in space, irrespective of their bonding connectivity. columbia.edulibretexts.orgyoutube.com For this compound, NOESY can distinguish between the cis and trans diastereomers. In the trans isomer, a NOE would be expected between the proton on C1 and the methine proton of the isopropyl group on C2, as they would be on the same face of the cyclopropane ring. Conversely, in the cis isomer, a NOE would be anticipated between the aldehydic proton and the isopropyl group.

A hypothetical table of expected 2D NMR correlations is presented below:

| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations |

| Aldehydic H | H at C1 | C of CHO | C1, C2, C3 | Isopropyl H (in cis) |

| H at C1 | Aldehydic H, H at C2, H at C3 | C1 | C2, C3, C of CHO | Isopropyl H (in trans) |

| H at C2 | H at C1, H at C3, Isopropyl CH | C2 | C1, C3, Isopropyl C | H at C1, Isopropyl CH₃ |

| Isopropyl CH | H at C2, Isopropyl CH₃ | Isopropyl CH | C2, Isopropyl CH₃ | H at C2, Aldehydic H (in cis) |

| Isopropyl CH₃ | Isopropyl CH | Isopropyl CH₃ | Isopropyl CH, C2 | Isopropyl CH |

Chiral Derivatizing Agents and Chiral Shift Reagents for Enantiomeric Excess Determination

To determine the enantiomeric excess (e.e.) of a sample of this compound, chiral derivatizing agents (CDAs) or chiral shift reagents (CSRs) can be employed in conjunction with NMR spectroscopy. wikipedia.orgnih.govresearchgate.net CDAs, such as Mosher's acid, react with the aldehyde to form diastereomers, which will exhibit distinct signals in the NMR spectrum. wikipedia.org The integration of these signals allows for the quantification of each enantiomer. nih.gov Alternatively, CSRs form transient diastereomeric complexes with the enantiomers, leading to a separation of their NMR signals.

Mass Spectrometry for Molecular Confirmation and Reaction Monitoring

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for analyzing its fragmentation pathways, which can provide valuable structural information. jove.comnih.govlibretexts.orgopenochem.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula as C₇H₁₂O. nih.govnist.govmolbase.com

| Molecular Formula | Calculated Exact Mass |

| C₇H₁₂O | 112.0888 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of the isopropyl group: Cleavage of the C-C bond between the cyclopropane ring and the isopropyl group would result in a fragment ion corresponding to the loss of 43 Da (C₃H₇).

Loss of the formyl group: Cleavage of the bond between the cyclopropane ring and the aldehyde group would lead to the loss of 29 Da (CHO).

Ring-opening and subsequent fragmentations: The strained cyclopropane ring can undergo ring-opening upon ionization, leading to a variety of rearrangement and fragmentation pathways characteristic of acyclic aldehydes.

A representative table of expected fragment ions is shown below:

| m/z | Proposed Fragment |

| 112 | [M]⁺ |

| 83 | [M - CHO]⁺ |

| 69 | [M - C₃H₇]⁺ |

| 55 | Further fragmentation |

| 41 | Further fragmentation |

Chiroptical Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub This differential absorption, known as the Cotton effect, is highly sensitive to the molecule's absolute configuration and conformation. encyclopedia.pub For a molecule like this compound, the key chromophore is the carbonyl group (C=O) of the aldehyde.

The electronic transitions of the carbonyl group, particularly the n → π* transition, typically occur in the 280-300 nm region and are characteristically weak in UV-Vis absorption but can give rise to strong Cotton effects in ECD spectra. libretexts.org The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms surrounding the carbonyl chromophore.

In the context of this compound, the stereocenters on the cyclopropane ring and the orientation of the isopropyl group create a specific chiral environment. Theoretical calculations, such as time-dependent density functional theory (TDDFT), are often employed alongside experimental measurements to predict the ECD spectrum for a given enantiomer. acs.orgmdpi.com By comparing the experimentally obtained spectrum with the calculated spectra for the possible enantiomers (e.g., (1R,2R) vs. (1S,2S)), the absolute configuration can be unambiguously assigned. nih.gov

The ECD spectrum is a plot of the difference in molar extinction coefficients (Δε) against wavelength. A positive or negative peak in the spectrum is referred to as a positive or negative Cotton effect, respectively. The analysis of these effects provides detailed stereochemical information.

Illustrative ECD Data for a Chiral Cyclopropane Aldehyde

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental ECD findings for this compound are not available in publicly accessible literature. The data represents a typical output for such an analysis.

| Transition | Wavelength (λmax, nm) | Molar Ellipticity (Δε) | Cotton Effect Sign | Assignment |

| n → π | 295 | +2.5 | Positive | Absolute Configuration (R,R) |

| π → π | 210 | -4.8 | Negative | Electronic Transition |

This illustrative data suggests that for a hypothetical (R,R)-enantiomer, a positive Cotton effect is observed for the n → π* transition. The corresponding (S,S)-enantiomer would be expected to show a mirror-image spectrum with a negative Cotton effect at the same wavelength.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. kud.ac.in The resulting plot of specific rotation [α] versus wavelength is known as an ORD curve. In regions where the molecule does not absorb light, the curve is typically plain. However, in the vicinity of an absorption band of a chromophore, the curve shows a characteristic peak and trough, a phenomenon known as the Cotton effect. vlabs.ac.in

For this compound, the carbonyl chromophore is the primary focus of ORD studies. scispace.com The shape of the Cotton effect curve in the ORD spectrum is directly correlated with the stereochemistry of the molecule. A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite pattern. libretexts.org

Illustrative ORD Data for a Chiral Cyclopropane Aldehyde

Disclaimer: The data in this table is hypothetical and serves to illustrate the typical results from an ORD study of a chiral aldehyde. Specific experimental data for this compound is not publicly available.

| Wavelength (nm) | Specific Rotation [α] | Observation |

| 600 | +50° | Plain Curve |

| 400 | +150° | Plain Curve |

| 310 | +1200° | Peak (Cotton Effect) |

| 295 | 0° | Crossover Point |

| 280 | -1500° | Trough (Cotton Effect) |

| 250 | -800° | Plain Curve |

This table illustrates a positive Cotton effect, which would be characteristic of one of the enantiomers of the target compound.

X-ray Crystallography of Crystalline Derivatives for Definitive Structural Assignment

While spectroscopic methods like ECD and ORD are powerful, X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. researchgate.net This technique requires the molecule to be in a crystalline form. Since this compound is a liquid at room temperature, it must first be converted into a suitable crystalline derivative.

Common derivatization strategies for aldehydes include reaction with a chiral reagent to form diastereomers or reaction with a molecule that induces crystallization, such as forming a hydrazone, semicarbazone, or an oxime. For the purpose of absolute configuration determination, derivatization with a molecule containing a heavy atom (e.g., bromine or iodine) can be particularly useful for anomalous dispersion measurements. researchgate.net

Once a suitable single crystal is obtained, it is exposed to an X-ray beam. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map of the molecule. This map reveals the precise positions of all atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsional angles. researchgate.net For chiral molecules, the analysis can also determine the absolute configuration by measuring the anomalous scattering of the X-rays, often expressed through the Flack parameter. nih.gov The crystallographic analysis of chiral cyclopropane-containing compounds has been successfully used to confirm their absolute stereochemistry in numerous research studies. nih.govbeilstein-journals.org

Illustrative Crystallographic Data for a Derivative of this compound

Disclaimer: The following table presents hypothetical crystallographic data for an illustrative crystalline derivative (e.g., a p-bromophenylhydrazone derivative). This data is representative of what would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₉BrN₂ (Hypothetical Derivative) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 10.123, 12.456, 15.789 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1989.5 |

| Z (molecules/unit cell) | 4 |

| Flack Parameter | 0.02(3) |

| Absolute Configuration | (1R, 2R) |

A Flack parameter close to zero, as shown in this illustrative table, would provide high confidence in the assigned absolute configuration of (1R, 2R) for the chiral centers of the cyclopropane ring. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(Propan-2-YL)cyclopropane-1-carbaldehyde?

The compound can be synthesized via cyclopropanation reactions using aldehyde-functionalized precursors. Key methods include:

- Ring-closing metathesis : Utilizes Grubbs catalysts to form the cyclopropane ring while retaining the aldehyde functionality .

- Aldol condensation : Involves reacting cyclopropane derivatives with ketones or aldehydes under basic conditions . Optimization requires monitoring reaction temperature (typically 0–25°C) and inert atmospheres to prevent aldehyde oxidation .

Q. How should researchers characterize the stability of this compound under varying conditions?

Stability studies should employ:

- Thermogravimetric analysis (TGA) : To assess thermal decomposition thresholds (e.g., stability up to 150°C observed in cyclopropane aldehydes) .

- UV-Vis spectroscopy : Track aldehyde group reactivity in acidic/basic media (pH 2–12) to identify degradation pathways . Storage recommendations: Argon atmosphere at –20°C to prevent polymerization .

Q. What spectroscopic techniques are critical for structural confirmation?

- NMR : and NMR to resolve cyclopropane ring protons (δ 1.2–2.5 ppm) and aldehyde protons (δ 9.5–10.2 ppm) .

- FT-IR : Confirm aldehyde C=O stretching (1700–1725 cm) and cyclopropane ring vibrations (800–1000 cm) .

Advanced Research Questions

Q. How do steric and electronic effects influence the aldehyde group’s reactivity in cyclopropane derivatives?

The cyclopropane ring induces angle strain , increasing electrophilicity of the aldehyde. However, steric hindrance from the isopropyl group (Propan-2-YL) slows nucleophilic attacks (e.g., Grignard reactions). Computational studies (DFT) suggest:

- Electron-withdrawing effects from the cyclopropane ring enhance aldehyde electrophilicity by 15–20% compared to non-strained analogs .

- Steric shielding reduces reaction yields by ~30% in bulky nucleophile systems .

Q. What experimental strategies resolve contradictions in reported reaction yields for cyclopropane carbaldehyde derivatives?

Conflicting data often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve yields by 25% in nucleophilic additions compared to THF .

- Catalyst choice : Palladium vs. nickel catalysts in cross-coupling reactions yield divergent regioselectivity (e.g., 70% vs. 45% selectivity) . Mitigation: Use factorial design to isolate variables (e.g., solvent, temperature, catalyst loading) and identify dominant factors .

Q. How can researchers design comparative studies to evaluate bioactivity against structurally similar compounds?

- Structural analogs : Compare with 2-(2-Fluorophenyl)cyclopropanecarbaldehyde (PubChem CID: 121749208) to assess fluorine’s electronic effects .

- In vitro assays : Measure IC values in enzyme inhibition studies (e.g., cytochrome P450) to quantify substituent-driven activity differences .

- Molecular docking : Map binding interactions to explain variance in bioactivity (e.g., cyclopropane ring rigidity vs. phenyl group π-stacking) .

Q. What methodologies address challenges in isolating enantiomers of this compound?

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases for baseline separation (α > 1.5) .

- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) to achieve enantiomeric excess (ee) >90% .

Methodological Frameworks

Q. How to apply factorial design in optimizing reaction conditions?

A 2 factorial design (k = variables) can optimize parameters like:

- Temperature (25°C vs. 60°C)

- Catalyst loading (1 mol% vs. 5 mol%)

- Reaction time (6h vs. 24h) Statistical analysis (ANOVA) identifies significant factors (p < 0.05) and interaction effects .

Q. What theoretical frameworks guide mechanistic studies of cyclopropane ring-opening reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.